4-phenyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-phenyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a nitrile group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrazole-3-carbonitrile may also interact with various biological targets.
Mode of Action
Related compounds have been shown to undergo various reactions such as oxidation, reduction, photolysis, and hydrolysis . These reactions could potentially alter the structure of the compound, thereby affecting its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazines with malononitrile derivatives. One common method uses a catalytic system involving iron(III) chloride (FeCl3) and polyvinylpyrrolidone (PVP) in a green solvent mixture of water and polyethylene glycol (PEG-400). This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and scalable catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-phenyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-phenyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a nitrile group on the pyrazole ring allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOCGFYSINYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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